molecular formula C11H8ClN5O4 B1683507 YM 90K hydrochloride CAS No. 154164-30-4

YM 90K hydrochloride

Katalognummer: B1683507
CAS-Nummer: 154164-30-4
Molekulargewicht: 309.66 g/mol
InChI-Schlüssel: UMLFDVOHVJPDIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YM 90K-Hydrochlorid ist eine synthetische Verbindung, die für ihre potente antagonistische Wirkung auf AMPA-Rezeptoren bekannt ist. Sie wird hauptsächlich in der wissenschaftlichen Forschung zur Untersuchung von Neuroprotektion und der Modulation der exzitatorischen Neurotransmission eingesetzt. Die Verbindung hat in Modellen für zerebrale Ischämie und andere neurologische Erkrankungen ein großes Potenzial gezeigt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von YM 90K-Hydrochlorid umfasst mehrere wichtige Schritte:

Industrielle Produktionsmethoden: Die industrielle Produktion von YM 90K-Hydrochlorid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet den Einsatz von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of YM 90K hydrochloride involves several key steps:

    Condensation Reaction: The starting material, 5-chloro-2-nitroaniline, is condensed with imidazole in the presence of potassium hydroxide in dimethyl sulfoxide to form 5-(1-imidazolyl)-2-nitroaniline.

    Hydrogenation: The nitro group is reduced to an amine using palladium on carbon in hydrochloric acid, yielding the diamine.

    Cyclization: The diamine is then condensed with oxalic acid in hydrochloric acid to form 6-(1-imidazolyl)quinoxaline-2,3-dione hydrochloride.

    Nitration: Finally, the compound is nitrated using a mixture of nitric acid and sulfuric acid to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen: YM 90K-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Nitrogruppe kann zu einem Amin reduziert werden.

    Reduktion: Die Verbindung kann zu ihrem entsprechenden Amin-Derivat reduziert werden.

    Substitution: Der Imidazolring kann Substitutionsreaktionen mit Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Palladium auf Kohlenstoff in Salzsäure.

    Reduktion: Wasserstoffgas in Gegenwart eines Katalysators.

    Substitution: Elektrophile wie Alkylhalogenide in Gegenwart einer Base.

Hauptprodukte:

    Reduktionsprodukt: Das entsprechende Amin-Derivat.

    Substitutionsprodukte: Verschiedene substituierte Imidazol-Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Target and Mode of Action

YM 90K hydrochloride selectively inhibits AMPA receptors, which are integral to synaptic transmission in the central nervous system. The compound has a binding affinity characterized by a Ki value of approximately 84 nM, indicating strong interaction with the receptor sites. This inhibition leads to a reduction in excitatory neurotransmission, making it a valuable tool for studying various neurological disorders.

Biochemical Pathways

The primary pathway influenced by YM 90K is the glutamatergic pathway, which plays a vital role in learning and memory processes. By modulating this pathway, YM 90K can affect neuronal excitability and plasticity, providing insights into therapeutic strategies for conditions such as epilepsy and neurodegenerative diseases.

Applications in Scientific Research

This compound has a wide range of applications across various fields of neuroscience and pharmacology:

Neuroprotection

  • Cerebral Ischemia : Studies have demonstrated that YM 90K exhibits neuroprotective effects in both focal and global cerebral ischemia models. It helps delay neuronal death, providing potential avenues for treatment during acute ischemic events .

Pharmacological Studies

  • AMPA Receptor Antagonism : The compound is utilized to explore the pharmacological properties of AMPA receptor antagonists, contributing to the understanding of their therapeutic potential in treating conditions such as epilepsy and neurodegeneration .

Drug Development

  • Lead Compound : As a selective AMPA receptor antagonist, YM 90K serves as a lead compound for developing new neuroprotective agents aimed at treating various neurological disorders .

Behavioral Studies

  • Effects on Behavior : Research indicates that while high doses may induce side effects such as sedation and ataxia, lower doses exhibit significant neuroprotective effects without adverse behavioral impacts. This characteristic makes it particularly interesting for developing treatments that minimize side effects while maximizing therapeutic benefits .

Wirkmechanismus

YM 90K hydrochloride exerts its effects by antagonizing AMPA receptors, which are a subtype of ionotropic glutamate receptors. By inhibiting these receptors, this compound reduces excitatory neurotransmission, which can protect neurons from excitotoxicity. This mechanism is particularly relevant in conditions such as cerebral ischemia, where excessive activation of AMPA receptors can lead to neuronal damage .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

    NBQX: Ein weiterer AMPA-Rezeptor-Antagonist mit ähnlichen neuroprotektiven Eigenschaften.

    CNQX: Ein kompetitiver Antagonist von AMPA-Rezeptoren, der in ähnlichen Forschungsanwendungen verwendet wird.

    DNQX: Ein Chinoxalindion-Derivat mit antagonistischen Wirkungen auf AMPA-Rezeptoren.

Einzigartigkeit: YM 90K-Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als AMPA-Rezeptor-Antagonist einzigartig. Es hat einen niedrigeren Ki-Wert im Vergleich zu anderen ähnlichen Verbindungen, was auf eine stärkere Bindungsaffinität und Wirksamkeit hinweist .

Biologische Aktivität

YM 90K hydrochloride, also known as 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride, is a selective antagonist of AMPA receptors, which are crucial components of the glutamatergic neurotransmission system. This compound has garnered attention for its neuroprotective properties and potential therapeutic applications in various neurological conditions.

  • Molecular Formula : C11H7N5O4·HCl
  • Molecular Weight : 309.67 g/mol
  • CAS Number : 154164-30-4

The compound's structure allows it to selectively inhibit AMPA receptors while showing minimal activity against kainate and NMDA receptors, making it a valuable tool for studying excitatory neurotransmission and neuroprotection.

This compound acts primarily by blocking AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. The inhibition of these receptors leads to several biological effects:

  • Ki Values :
    • AMPA: 84 nM
    • Kainate: 2200 nM
    • NMDA: >37000 nM

This high selectivity for AMPA receptors over other types of glutamate receptors underscores its potential utility in research and therapeutic contexts .

Neuroprotection in Ischemic Models

YM 90K has demonstrated significant neuroprotective effects in various models of cerebral ischemia:

  • Focal Cerebral Ischemia :
    • In a rat model induced by thrombotic middle cerebral artery occlusion (MCAO), intravenous administration of YM 90K (20 mg/kg per hour for 4 hours) resulted in a marked reduction in infarct size .
    • Studies have shown that postischemic administration can delay neuronal death, highlighting its potential for acute stroke treatment .
  • Global Ischemia :
    • In models simulating global ischemia, the compound has been effective in preserving neuronal viability and function.

Pharmacological Applications

This compound is utilized to explore the modulation of excitatory neurotransmission and is being investigated as a lead compound for developing new neuroprotective agents. Its ability to inhibit AMPA-induced decreases in choline acetyltransferase (ChAT) activity further supports its role in protecting cholinergic neurons from excitotoxic damage .

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound:

Study ReferenceModelKey Findings
Umemura et al. (1997)Rat focal cerebral ischemiaDemonstrated neuroprotective effects with delayed neuronal death post-treatment.
Nakano et al. (2001)Gerbil transient forebrain ischemiaAttenuated loss of N-acetylaspartate in hippocampal CA1 area, indicating preservation of neuronal integrity.
Ohmori et al. (1994)Structure-activity relationship studiesEstablished selectivity profile for AMPA receptor antagonism, aiding in understanding pharmacodynamics .

Eigenschaften

IUPAC Name

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFDVOHVJPDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165547
Record name 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154164-30-4
Record name 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154164304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-90K
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAEXCLWI0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM 90K hydrochloride
Reactant of Route 2
Reactant of Route 2
YM 90K hydrochloride
Reactant of Route 3
YM 90K hydrochloride
Reactant of Route 4
Reactant of Route 4
YM 90K hydrochloride
Reactant of Route 5
Reactant of Route 5
YM 90K hydrochloride
Reactant of Route 6
YM 90K hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.